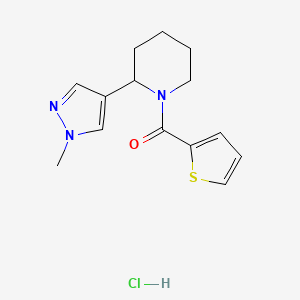

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride

Description

This compound is a piperidine derivative featuring a 1-methylpyrazole substituent at the 2-position and a thiophene-2-carbonyl group at the 1-position, formulated as a hydrochloride salt to enhance solubility. Piperidine-based structures are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors.

Properties

IUPAC Name |

[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS.ClH/c1-16-10-11(9-15-16)12-5-2-3-7-17(12)14(18)13-6-4-8-19-13;/h4,6,8-10,12H,2-3,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPICVOZPAEMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride typically involves multiple steps. One common approach is to start with piperidine and sequentially introduce the thiophene-2-carbonyl and 1-methyl-1H-pyrazol-4-yl groups through controlled chemical reactions. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. The process would be designed to be scalable, ensuring that the compound can be produced in large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to create therapeutic agents for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in the thiophene-2-carbonyl group and pyrazole positioning . Below is a comparative analysis with analogs from the provided evidence:

Physicochemical Properties (Inferred/Estimated)

Notes:

- logP : The thiophene carbonyl and pyrazole in the target compound confer moderate lipophilicity, contrasting with the highly polar tetrazole analog and the lipophilic dichlorobenzyl derivative .

- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability.

Research Tools and Characterization

- Structural Analysis : Tools like SHELX and SHELXL are critical for crystallographic refinement of piperidine derivatives .

Biological Activity

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride is a novel derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

- Molecular Weight : 283.77 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.22 - 0.25 | Not specified | Bactericidal |

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Thiazolidinone derivatives, structurally related to this compound, have shown promising results in inhibiting cancer cell proliferation . The mechanism of action is thought to involve the inhibition of specific kinases relevant to cancer progression.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. For example:

- Study on Antimicrobial Activity : In vitro tests showed that several derivatives exhibited strong activity against a range of bacterial pathogens, with specific emphasis on their ability to inhibit biofilm formation .

- Anticancer Potential : Research highlighted the potential of thiazolidinone derivatives in cancer treatment, suggesting that compounds with similar scaffolds could also exhibit significant anticancer activity .

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound indicate a variety of mechanisms through which they exert their effects:

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of piperidine derivatives typically involves multi-step reactions, including coupling, cyclization, and salt formation. For example:

- Step 1: Use palladium-based catalysts (e.g., palladium diacetate) with ligands like XPhos for Suzuki-Miyaura coupling to attach the pyrazole moiety. Optimize temperature (40–100°C) and inert atmosphere to minimize side reactions .

- Step 2: Thiophene-2-carbonyl chloride can be introduced via nucleophilic acyl substitution under basic conditions (e.g., NaOH in dichloromethane), followed by HCl salt formation .

- Yield Optimization: Adjust stoichiometry of cesium carbonate (base) and tert-butanol (solvent). Monitor reaction progress via TLC or LC-MS to terminate at peak conversion .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm proton environments and carbon frameworks, particularly for distinguishing piperidine conformers and thiophene substituents .

- X-ray Crystallography: Resolve crystal packing and stereochemistry, as demonstrated for analogous thiophene-pyrazole derivatives (e.g., monoclinic P21/c systems with β ≈ 91.5°) .

- HPLC-PDA/MS: Validate purity (>98%) and detect trace impurities. Cross-reference retention times with standards .

(Advanced) How can researchers address discrepancies in purity assessments using HPLC vs. NMR?

Methodological Answer:

- Cross-Validation: Run both HPLC (UV detection at λ = 254 nm) and quantitative -NMR (qNMR) with an internal standard (e.g., maleic acid). Discrepancies may arise from non-UV-active impurities .

- Spike-in Experiments: Add known impurities (e.g., unreacted starting materials) to assess detection limits. Use high-resolution MS to identify unknown peaks .

(Advanced) What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Screening: Test alternative counterions (e.g., mesylate, citrate) beyond hydrochloride to enhance solubility .

- Co-solvents: Use cyclodextrin complexes or PEG-based formulations. For example, 10% DMSO in PBS can stabilize the compound in solution .

- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

(Advanced) How should stability studies evaluate degradation under varying pH and temperature?

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 48 hours. Monitor degradation via HPLC .

- Arrhenius Modeling: Conduct accelerated stability tests at 25°C, 40°C, and 60°C to predict shelf life. Identify degradation products using LC-HRMS .

(Advanced) What in vitro models are appropriate for mechanistic studies if structural analogs inhibit ferroptosis?

Methodological Answer:

- GPX4-Knockdown Models: Use CRISPR/Cas9 to deplete GPX4 in human renal proximal tubule cells. Assess rescue of cell death via PrestoBlue viability assays, referencing Liproxstatin-1 (IC = 22 nM) as a positive control .

- Lipid Peroxidation Assays: Quantify malondialdehyde (MDA) levels in HepG2 cells treated with RSL3, a ferroptosis inducer. Compare inhibition efficacy with structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.